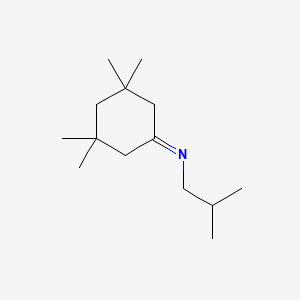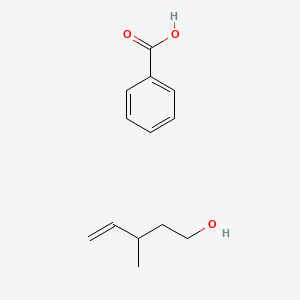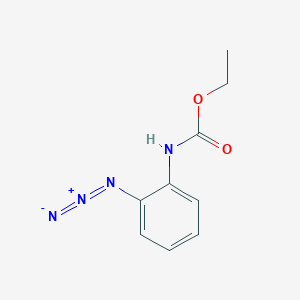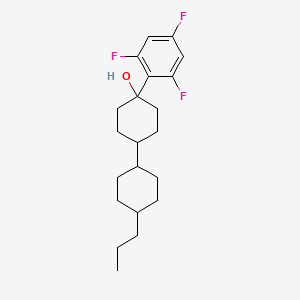![molecular formula C15H11N3O6 B14355336 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide CAS No. 93577-06-1](/img/structure/B14355336.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its nitro and phenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further nitration to obtain 2,4-dinitrophenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, utilizing controlled environments to ensure safety and efficiency. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler in biological research.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is unique due to its combination of nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
93577-06-1 |
|---|---|
Formule moléculaire |
C15H11N3O6 |
Poids moléculaire |
329.26 g/mol |
Nom IUPAC |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H11N3O6/c1-2-15(19)16-13-8-7-12(9-14(13)18(22)23)24-11-5-3-10(4-6-11)17(20)21/h2-9H,1H2,(H,16,19) |
Clé InChI |
CXNIWDVERRWLFG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



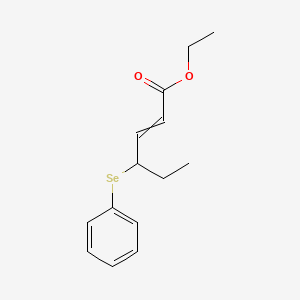
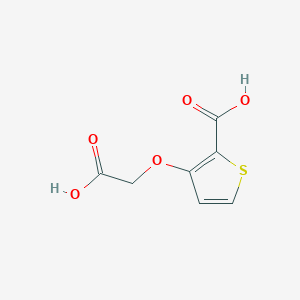
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

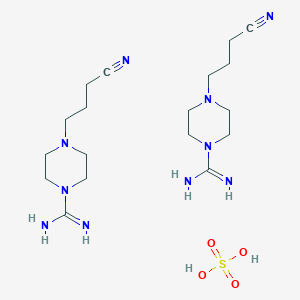
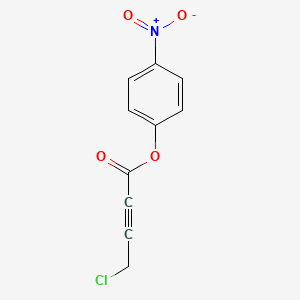

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
